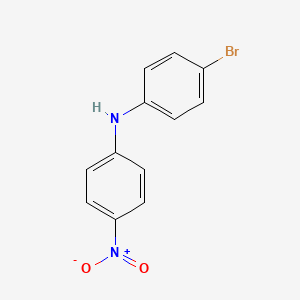

N-(4-bromophenyl)-4-nitroaniline

描述

Structure

3D Structure

属性

IUPAC Name |

N-(4-bromophenyl)-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(16)17/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRSKJBGTCRACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406407 | |

| Record name | N-(4-bromophenyl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40932-71-6 | |

| Record name | N-(4-bromophenyl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-bromophenyl)-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound N-(4-bromophenyl)-4-nitroaniline. This document details established synthetic protocols and outlines the analytical techniques used to verify the compound's identity and purity. The information presented is intended to support research and development activities in medicinal chemistry and materials science where this and similar diarylamine structures are of interest.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. This method allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. An alternative approach involves a copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of aryl amines.[1] The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst.

Experimental Protocol:

A detailed experimental procedure for the synthesis of this compound via Buchwald-Hartwig amination is provided below.

-

Reactants:

-

1-Bromo-4-nitrobenzene

-

4-Bromoaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-nitrobenzene (1.0 mmol), 4-bromoaniline (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

-

Add anhydrous toluene (10 mL) to the flask.

-

The reaction mixture is then heated to 110 °C and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

-

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines, involving a copper-catalyzed reaction between an aryl halide and an alcohol, thiol, or amine.[2][3]

Experimental Protocol:

-

Reactants:

-

1-Bromo-4-nitrobenzene

-

4-Bromoaniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Toluene (anhydrous)

-

-

Procedure:

-

In a sealed tube, combine 1-bromo-4-nitrobenzene (1.0 mmol), 4-bromoaniline (1.2 mmol), copper(I) iodide (0.1 mmol), potassium carbonate (2.0 mmol), and N,N'-dimethylethylenediamine (0.2 mmol).

-

Add anhydrous toluene (5 mL) to the tube.

-

The reaction mixture is heated to 120 °C for 24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield this compound.

-

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₉BrN₂O₂ |

| Molecular Weight | 293.12 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | Not available in the search results |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds.[1][3][4][5][6][7][8][9][10]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 2H | Protons ortho to the nitro group |

| ~7.60 | d | 2H | Protons ortho to the bromine atom |

| ~7.10 | d | 2H | Protons meta to the nitro group |

| ~6.90 | d | 2H | Protons meta to the bromine atom |

| ~9.50 | s | 1H | N-H proton |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~150 | Carbon attached to the nitro group |

| ~145 | Carbon attached to the nitrogen atom (nitro-side) |

| ~138 | Carbon attached to the nitrogen atom (bromo-side) |

| ~132 | Carbons ortho to the bromine atom |

| ~126 | Carbons ortho to the nitro group |

| ~120 | Carbons meta to the bromine atom |

| ~115 | Carbons meta to the nitro group |

| ~118 | Carbon attached to the bromine atom |

Table 3: FT-IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretching |

| 1590 - 1610 | Aromatic C=C stretching |

| 1500 - 1550 | Asymmetric NO₂ stretching |

| 1330 - 1370 | Symmetric NO₂ stretching |

| 1280 - 1350 | C-N stretching |

| 1000 - 1100 | C-Br stretching |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Assignment |

| 292/294 | [M]⁺ (due to Br isotopes) |

| 246/248 | [M - NO₂]⁺ |

| 167 | [M - Br - NO₂]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

Experimental and Logical Workflows

The synthesis and characterization of this compound follow a logical progression of steps, which can be visualized as workflows.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

Conclusion

This technical guide has detailed the primary synthetic routes and characterization methods for this compound. The Buchwald-Hartwig amination provides an efficient and reliable method for its synthesis. The structural integrity and purity of the final compound can be rigorously confirmed through a combination of NMR, FT-IR, and mass spectrometry. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of novel diarylamine compounds.

References

- 1. jchps.com [jchps.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Structural Nuances of N-(4-bromophenyl)-4-nitroaniline: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount. This technical guide provides an in-depth analysis of the crystal structure of N-(4-bromophenyl)-4-nitroaniline, with a particular focus on the dihedral angle between its aromatic rings. The following sections detail the crystallographic data, experimental protocols for its determination, and visual representations of its structure and the workflow for its analysis.

Crystallographic Data Summary

The crystal structure of this compound reveals a non-planar conformation. The key structural parameters are summarized in the table below. This data is critical for computational modeling, structure-activity relationship (SAR) studies, and understanding the molecule's interactions in a biological context.

| Parameter | Value | Reference |

| Dihedral Angle | 44.8° | [1][2] |

| C-N-C Bond Angle | 128.1° | [1][2] |

| Pitch Angle 1 | 12.6° | [1][2] |

| Pitch Angle 2 | 35.1° | [1][2] |

Note: The pitch angles describe the orientation of the phenyl rings with respect to the plane defined by the C-N-C bridge.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis. The following protocols are representative of the methodologies employed for such an analysis.

Synthesis of this compound

A common synthetic route to N-aryl anilines is through a Buchwald-Hartwig amination or a similar cross-coupling reaction. A generalized procedure is as follows:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoaniline, 1-bromo-4-nitrobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities of the reflections. Solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic positions. Refine this model by full-matrix least-squares methods against the experimental data to obtain the final, accurate crystal structure. Software packages such as SHELXS and SHELXL are commonly used for this purpose.

Visualizing Molecular Structure and Experimental Workflow

To further elucidate the structural aspects and the process of its determination, the following diagrams are provided.

Figure 1. A 2D representation of the molecular structure of this compound, highlighting the dihedral angle between the two phenyl rings.

Figure 2. A flowchart illustrating the key stages in the experimental workflow for determining the crystal structure of a small molecule like this compound.

References

Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the organic compound N-(4-bromophenyl)-4-nitroaniline in common organic solvents. Despite a comprehensive search of available scientific literature, specific quantitative solubility data (such as g/100mL or mol/L) for this compound is not publicly available. This document, therefore, provides a qualitative assessment of its expected solubility based on the known properties of its parent molecule, diphenylamine, and related substituted derivatives. Additionally, a general methodology for determining solubility experimentally is outlined to guide researchers in generating such data.

Introduction to this compound

This compound is a substituted diphenylamine derivative. The structure incorporates a bromine atom and a nitro group on the two phenyl rings, which are expected to significantly influence its physicochemical properties, including solubility. Understanding the solubility of this compound is crucial for its application in various research and development activities, including synthesis, purification, formulation, and biological screening.

Predicted Solubility in Organic Solvents

In the absence of specific experimental data for this compound, we can infer its likely solubility characteristics by examining the properties of diphenylamine and the influence of its substituents.

Diphenylamine, the parent compound, is generally soluble in a range of common organic solvents but is poorly soluble in water. The presence of the non-polar bromophenyl group and the polar nitro group in this compound suggests a complex solubility profile. The molecule possesses both hydrophobic regions (the phenyl rings and the bromine atom) and a polar region (the nitro group and the amine linkage).

It is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents such as:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Acetone

-

Acetonitrile

And in less polar solvents like:

-

Dichloromethane

-

Chloroform

-

Ethyl acetate

Solubility in protic solvents like ethanol and methanol is likely to be moderate. Due to the overall non-polar character contributed by the two phenyl rings and the bromine atom, its solubility in water is expected to be very low.

Proposed Experimental Protocol for Solubility Determination

To establish a quantitative solubility profile for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for this purpose.

Experimental Workflow: Isothermal Shake-Flask Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Detailed Steps:

-

Preparation: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed vial. Using an excess of the solid ensures that a saturated solution is achieved.

-

Equilibration: The vials are placed in a constant-temperature shaker bath (e.g., 25 °C) and agitated for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sampling and Analysis: After equilibration, the samples are allowed to stand to permit the excess solid to sediment. A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved microparticles.

-

Quantification: The filtered saturated solution is then appropriately diluted, and the concentration of this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

Data Presentation

As no quantitative data could be located in the existing literature, the following table is presented as a template for researchers to populate with their experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Acetone | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Chloroform | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Dimethylformamide (DMF) | 25 | Data not available | Data not available |

| Dimethyl sulfoxide (DMSO) | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

Conclusion

While a definitive, quantitative solubility profile for this compound in common organic solvents is not currently documented in publicly accessible literature, its molecular structure suggests it will be soluble in a range of polar aprotic and less polar organic solvents, with very limited aqueous solubility. For researchers and professionals in drug development, the experimental determination of this data is a critical step for the effective use of this compound. The provided experimental workflow offers a robust methodology for generating reliable and accurate solubility data. The resulting data will be invaluable for guiding solvent selection in synthesis, purification, formulation, and various analytical procedures.

In-depth Technical Guide: Physicochemical Properties of N-(4-bromophenyl)-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available data and experimental considerations for the compound N-(4-bromophenyl)-4-nitroaniline. Due to the specific nature of this molecule, this guide also provides detailed, generalized experimental protocols for determining its key physical properties, namely the melting and boiling points, which would be applicable upon its synthesis and purification.

Executive Summary

A comprehensive search of publicly available chemical databases and scientific literature did not yield specific, experimentally determined melting and boiling points for this compound. While data for its isomers, such as N-(4-bromophenyl)-2-nitroaniline, and other related compounds are available, these are not directly transferable to the para-substituted isomer of interest. The absence of a dedicated CAS number for this compound further complicates targeted data retrieval.

This guide, therefore, serves a dual purpose: to report the current lack of specific data and to provide robust, standardized methodologies for researchers to determine these properties in a laboratory setting. The provided protocols are based on established principles of physical organic chemistry and are suitable for the characterization of novel or sparsely documented compounds.

Data Presentation

As of the latest search, no experimental values for the melting and boiling points of this compound have been found. The following table reflects this lack of data.

| Physical Property | Value | Source |

| Melting Point | Data not available | Not Applicable |

| Boiling Point | Data not available | Not Applicable |

For context, related compounds exhibit a range of melting points. For instance, 4-nitroaniline has a melting point of 146-149 °C.[1] The melting point of 3-Bromo-4-nitroaniline is reported to be in the range of 168-177 °C.[2]

Experimental Protocols

In the absence of reported values, the following detailed experimental protocols are provided for the laboratory determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.

Principle: The sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube by tapping the open end into the sample and then tapping the sealed end on a hard surface to compact the material. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 10-15 °C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating can be performed to get an approximate value.

-

-

Measurement:

-

Begin heating the sample at a slow, controlled rate of 1-2 °C per minute.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last crystal melts (the clear point).

-

The recorded range between these two temperatures is the melting point range.

-

For accuracy, perform at least two measurements.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: A small amount of the liquid is heated, and the temperature at which it boils is measured. For high-boiling point substances, this is often done under reduced pressure and the boiling point at atmospheric pressure is extrapolated.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Thermometer

-

Small capillary tube (sealed at one end)

-

Heating source (Bunsen burner or oil bath)

-

Clamp and stand

Procedure (Micro-scale Method):

-

Sample Preparation:

-

Place a small amount (0.5-1 mL) of liquid this compound into a small test tube.

-

Take a capillary tube and seal one end by heating it in a flame.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the assembly and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

-

Measurement:

-

Heat the apparatus gently and evenly.

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the sample is boiling.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid at the current atmospheric pressure.

-

Record the atmospheric pressure at the time of the experiment.

-

Logical Workflow

The synthesis of this compound can be approached through several synthetic routes. A common and logical pathway involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction is highly versatile for the formation of carbon-nitrogen bonds.

Caption: A plausible synthetic route to this compound.

This diagram illustrates a common method for synthesizing diarylamines. The reaction would involve a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (e.g., toluene). The product would then need to be isolated and purified, after which its physical properties, such as melting and boiling points, could be determined using the protocols outlined above.

References

Potential Biological Activities of N-(4-bromophenyl)-4-nitroaniline: An In-depth Technical Guide

Disclaimer: This technical guide explores the potential biological activities of N-(4-bromophenyl)-4-nitroaniline. It is important to note that, to date, no direct experimental studies on the biological effects of this specific compound have been identified in the public domain. The information presented herein is extrapolated from published research on structurally related diphenylamine derivatives. This document is intended for researchers, scientists, and drug development professionals and should be used for informational and research purposes only.

Introduction

This compound is a halogenated nitroaromatic compound belonging to the diphenylamine class of molecules. The diphenylamine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a bromine atom and a nitro group on the phenyl rings of this compound suggests that it may share some of the biological activities observed in other substituted diphenylamines. This guide summarizes the known biological activities of related diphenylamine derivatives, providing a foundation for potential future investigations into this compound.

Potential Anticancer Activity

Numerous diphenylamine derivatives have been reported to possess cytotoxic and antiproliferative activities against various cancer cell lines. The proposed mechanisms of action are diverse and appear to be dependent on the specific substitution patterns on the diphenylamine core.

Summary of Anticancer Activity of Diphenylamine Derivatives

| Derivative Class | Cell Line(s) | Activity Metric (e.g., IC50, GI50) | Reference(s) |

| Pyrrolidinone-hydrazone derivatives | PPC-1 (prostate), IGR39 (melanoma) | EC50 = 2.5–20.2 µM | [1] |

| Thiazole-substituted derivatives | A549 (lung) | Inhibition of cell migration | |

| EGFR Kinase Inhibitors | MCF-7 (breast) | IC50 = 0.73–2.38 μM | [1] |

| Putative MEK5 inhibitors | MDA-MB-231 (breast) | Induction of mesenchymal to epithelial transition | [2] |

Potential Signaling Pathways in Anticancer Activity

Based on studies of related compounds, diphenylamine derivatives may exert their anticancer effects through the modulation of several key signaling pathways. One potential mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 2 (FGF-R2), which are often overexpressed in cancer cells and drive tumor growth and proliferation.[1] Another plausible pathway involves the MEK5-ERK5 signaling cascade, which has been implicated in promoting a mesenchymal phenotype associated with cancer cell invasion and metastasis.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Potential Antimicrobial Activity

Diphenylamine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action is not fully elucidated but may involve disruption of the microbial cell membrane or inhibition of essential enzymes.[3]

Summary of Antimicrobial Activity of Diphenylamine Derivatives

| Derivative Class | Microbial Strain(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference(s) |

| 2-Hydrazinyl-N,N-diphenylacetamide | Bacillus pumilus, Bacillus subtilis, Escherichia coli, Proteus vulgaris | Zone of inhibition (mm) | [3] |

| Chloro-substituted diphenylamines | Fungal strains | Zone of inhibition (mm) | [3] |

Experimental Protocol: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Materials:

-

Petri dishes

-

Nutrient agar or other suitable microbial growth medium

-

Bacterial or fungal strains of interest

-

Sterile swabs

-

Sterile cork borer

-

This compound (or other test compounds) dissolved in a suitable solvent

-

Positive control (standard antibiotic) and negative control (solvent)

Procedure:

-

Prepare and sterilize the microbial growth medium and pour it into Petri dishes.

-

Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism using a sterile swab.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each well.

Potential Anti-inflammatory Activity

Certain diphenylamine derivatives are known to possess anti-inflammatory properties. For instance, diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a diphenylamine derivative. The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.

Potential Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory actions of diphenylamine derivatives could potentially be mediated through the inhibition of the NF-κB and PI3K/Akt signaling pathways. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines. The PI3K/Akt pathway is involved in cell survival and proliferation and can also influence inflammatory responses.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

This compound (or other test compounds) formulated for administration (e.g., in a vehicle like carboxymethyl cellulose)

-

Plethysmometer or calipers

-

Positive control (e.g., indomethacin)

Procedure:

-

Fast the animals overnight before the experiment.

-

Administer the test compound, positive control, or vehicle to different groups of animals.

-

After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion

While direct biological data for this compound is currently unavailable, the extensive research on structurally similar diphenylamine derivatives provides a strong rationale for investigating its potential anticancer, antimicrobial, and anti-inflammatory properties. The presence of the diphenylamine core, substituted with a bromine atom and a nitro group, suggests that this compound could modulate key biological pathways implicated in these diseases. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for future studies to elucidate the pharmacological profile of this compound and to explore its potential as a lead compound for drug discovery. Further research is warranted to synthesize and evaluate this compound to confirm the hypothesized activities.

References

- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-bromophenyl)-4-nitroaniline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)-4-nitroaniline is a key diarylamine intermediate possessing two distinct aromatic rings with valuable functional handles for further chemical transformations. The electron-withdrawing nitro group and the synthetically versatile bromine atom make this compound a strategic building block in the construction of a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications in organic synthesis, with a particular focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Introduction

Diarylamine scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials. The unique electronic and structural features of this compound, combining a nucleophilic secondary amine with two differentially functionalized aryl rings, render it a highly attractive starting material for the synthesis of more complex molecular architectures. The bromine-substituted phenyl ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of various substituents. The nitro-substituted phenyl ring offers a handle for reduction to an amino group, which can then be further functionalized, or it can be utilized for its electron-withdrawing properties to modulate the electronic characteristics of the final molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉BrN₂O₂ |

| Molecular Weight | 292.12 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 198-202 °C |

| Solubility | Soluble in DMF, DMSO, acetone; sparingly soluble in ethanol; insoluble in water. |

| CAS Number | 119531-80-5 |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This reaction involves the coupling of an aryl amine with an aryl halide in the presence of a copper catalyst and a base.

General Synthetic Workflow

The logical workflow for the synthesis of this compound via an Ullmann condensation is depicted in the following diagram.

An In-depth Technical Guide on N-(4-bromophenyl)-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to the chemical compound N-(4-bromophenyl)-4-nitroaniline. While information on its specific discovery and a detailed historical timeline of its synthesis is not extensively documented in readily available literature, this guide consolidates the existing scientific knowledge, including its physicochemical properties, proposed synthetic routes based on established chemical principles, and potential biological relevance.

Physicochemical Properties

Quantitative data for this compound is limited. However, crystallographic data has been reported, confirming its structure. For comparative purposes, data for the isomeric N-(4-bromophenyl)-2-nitroaniline is more readily available and is presented alongside what is known for the 4-nitro isomer.

| Property | This compound | N-(4-bromophenyl)-2-nitroaniline |

| Molecular Formula | C₁₂H₉BrN₂O₂ | C₁₂H₉BrN₂O₂ |

| Molecular Weight | 293.12 g/mol | 293.12 g/mol [1] |

| CAS Number | Not readily available | 58476-59-8[1] |

| Melting Point | Not reported | 162 °C[2] |

| Boiling Point | Not reported | 393.1 ± 27.0 °C at 760 mmHg[2] |

| Appearance | Not reported | Solid[2] |

| Crystal System | Monoclinic | Not Reported |

| Space Group | P2₁/c | Not Reported |

Note: The lack of extensive experimental data for this compound highlights an area for further research.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers synthesizing this compound would need to perform these analyses for full characterization. For reference, typical spectral features for related aromatic nitro and bromo compounds can be anticipated.

Experimental Protocols: Proposed Synthesis

While a specific, detailed historical synthesis protocol for this compound is not found in the surveyed literature, its structure as a diarylamine suggests that it can be synthesized via established cross-coupling methodologies. The most probable synthetic routes are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.

Proposed Reaction:

4-Bromoaniline + 1-Chloro-4-nitrobenzene → this compound

Detailed Methodology:

-

Reactants: 4-bromoaniline (1.0 eq), 1-chloro-4-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃) (2.0 eq) as the base, and copper(I) iodide (CuI) (0.1 eq) as the catalyst.

-

Solvent: A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline, 1-chloro-4-nitrobenzene, potassium carbonate, and copper(I) iodide.

-

Add the solvent and heat the reaction mixture to a temperature between 120-160 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and generally higher-yielding method for C-N bond formation, utilizing a palladium catalyst and a phosphine ligand.

Proposed Reaction:

4-Bromoaniline + 1-Chloro-4-nitrobenzene → this compound

Detailed Methodology:

-

Reactants: 4-bromoaniline (1.2 eq), 1-chloro-4-nitrobenzene (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), a phosphine ligand such as Xantphos or BINAP (0.04 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Solvent: An anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Add the solvent, followed by 1-chloro-4-nitrobenzene and then 4-bromoaniline.

-

Heat the reaction mixture to a temperature between 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product by column chromatography.

-

Logical Relationships in Synthesis

The synthesis of this compound is logically dependent on the successful coupling of two key building blocks: a substituted aniline and a substituted nitrobenzene. The choice of synthetic route and specific reagents will influence the reaction efficiency and purity of the final product.

Biological Activity

Specific biological activity studies on this compound are not extensively reported. However, the general classes of compounds to which it belongs, nitroaromatics and diphenylamines, have been the subject of considerable research in medicinal chemistry and toxicology.

-

Nitroaromatic Compounds: The nitro group is a known pharmacophore and also a potential toxicophore. Nitro compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. The nitro group can undergo bioreduction to form reactive intermediates that can induce cellular damage.

-

Diphenylamine Derivatives: Substituted diphenylamines are known to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Some substituted diphenylamines have been investigated for their potential as kinase inhibitors in cancer therapy.

Given these general activities, this compound could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. However, its toxicological profile would also require careful evaluation.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of this compound.

Conclusion

This compound is a diarylamine whose specific discovery and historical synthesis are not well-documented. However, its structure is confirmed by crystallographic data. This guide provides plausible, detailed experimental protocols for its synthesis based on modern and classical cross-coupling reactions. While specific biological data is lacking, its structural motifs suggest potential for biological activity, warranting further investigation. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

References

An In-depth Technical Guide to N-(4-bromophenyl)-4-nitroaniline Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(4-bromophenyl)-4-nitroaniline scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of derivatives and analogues of this compound. The document details synthetic methodologies, including the Ullmann condensation and copper-catalyzed cross-coupling reactions. It further explores the potential of these compounds as anticancer agents and kinase inhibitors, supported by a compilation of biological activity data from structurally related molecules. Detailed experimental protocols for the assessment of cytotoxicity are provided, alongside visualizations of a key signaling pathway potentially targeted by such compounds and a typical experimental workflow. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new chemical entities based on the this compound core structure.

Introduction

The diarylamine structural motif is a prevalent feature in a multitude of biologically active compounds. Specifically, the incorporation of a nitro group and a halogen atom, such as bromine, can significantly influence the physicochemical and pharmacological properties of these molecules. The this compound core combines these features, suggesting its potential as a scaffold for the design of novel kinase inhibitors and other targeted therapeutics. The electron-withdrawing nature of the nitro group and the lipophilic and hydrogen-bonding potential of the bromine atom can contribute to favorable interactions with biological targets. This guide aims to provide a detailed technical overview for researchers interested in exploring the therapeutic potential of this compound derivatives and analogues.

Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues can be primarily achieved through cross-coupling reactions, with the Ullmann condensation being a classic and effective method.[1] Modern variations, such as copper-catalyzed N-arylation with boronic acids, offer milder reaction conditions.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol is a representative procedure based on established Ullmann-type reactions.[2][3]

Materials:

-

4-Nitroaniline

-

1-Bromo-4-iodobenzene (or 4-bromoiodobenzene)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a dry round-bottom flask, add 4-nitroaniline (1.0 eq.), 1-bromo-4-iodobenzene (1.2 eq.), potassium phosphate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

The flask is evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.

-

Anhydrous toluene is added to the flask, followed by the addition of N,N'-dimethylethylenediamine (0.2 eq.) via syringe.

-

The reaction mixture is heated to 110 °C and stirred vigorously for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove insoluble inorganic salts. The filter cake is washed with ethyl acetate.

-

The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity of this compound Analogues

While specific biological data for this compound is not extensively available in the public domain, the biological activities of structurally related compounds provide strong evidence for the potential of this scaffold in drug discovery. Analogues containing the bromophenyl and nitroaniline moieties have demonstrated notable anticancer and enzyme inhibitory activities.

Data Presentation: Anticancer and Kinase Inhibitory Activities of Analogues

The following table summarizes the reported biological activities of selected this compound analogues and related compounds.

| Compound/Analogue | Target/Assay | Activity (IC₅₀/GI₅₀) | Reference Cell Line(s) |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (Compound 8c) | EGFR Tyrosine Kinase Inhibition | 0.14 µM | Not specified |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (Compound 12d) | EGFR Tyrosine Kinase Inhibition | 0.18 µM | Not specified |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline (Compound 6d) | SIRT6 Inhibition | 4.93 µM | Enzyme assay |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) | Aurora A Kinase Inhibition | IC₅₀ = 168.78 µM | MCF-7 (Breast Cancer) |

| 4-Anilinoquinazoline derivative | Cardiac Troponin I–Interacting Kinase (TNNi3K) | Varies with substitution | Enzyme assay |

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivative | Class III Receptor Tyrosine Kinase Subfamily | Varies with substitution | Various cancer cell lines |

Note: The presented data is for structurally related analogues and is intended to be indicative of the potential of the this compound scaffold.

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic efficacy of newly synthesized this compound derivatives, a variety of in vitro assays can be employed. A fundamental and widely used method for determining the cytotoxic effects of a compound on cancer cells is the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for evaluating the in vitro cytotoxicity of synthesized compounds against a panel of cancer cell lines.[4][5][6]

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution

-

96-well microplates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium. Determine the cell concentration using a hemocytometer. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions of the stock solution in a complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37 °C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plates for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of a Potential Signaling Pathway and Experimental Workflow

To illustrate the potential mechanism of action of this compound derivatives as kinase inhibitors, the PI3K/Akt/mTOR signaling pathway is presented as a representative target. This pathway is frequently dysregulated in cancer and is a common target for small molecule inhibitors.[4][6][7]

PI3K/Akt/mTOR Signaling Pathway

References

- 1. Ullmann Reaction [drugfuture.com]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. drughunter.com [drughunter.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Deep Dive into N-(4-bromophenyl)-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of the molecule N-(4-bromophenyl)-4-nitroaniline. This document summarizes key structural data, outlines detailed experimental and computational protocols, and presents this information in a structured format for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

This compound is a diarylamine derivative featuring a bromine substituent on one phenyl ring and a nitro group on the other. These substitutions significantly influence the molecule's electronic and structural properties, making it a subject of interest for theoretical and computational analysis.

A key experimental study by Li et al. (2010), as cited by Tanski and Lim (2011), provides crucial crystallographic data for this compound.[1][2] This data reveals important geometric parameters that are essential for understanding the molecule's conformation and potential intermolecular interactions.

Table 1: Key Crystallographic Data for this compound

| Parameter | Value | Reference |

| C-N-C Bond Angle | 128.1° | [1][2] |

| Dihedral Angle between Phenyl Rings | 44.8° | [1][2] |

| Pitch Angle 1 | 12.6° | [1][2] |

| Pitch Angle 2 | 35.1° | [1][2] |

These values indicate a non-planar "propeller-like" conformation, which is a common feature for diarylamines. The dihedral angle quantifies the twist between the two phenyl rings, while the pitch angles describe the orientation of each ring relative to the C-N-C plane.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is widely used for the formation of carbon-nitrogen bonds.

Reaction Scheme:

4-Bromoaniline + 1-fluoro-4-nitrobenzene → this compound

Detailed Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoaniline (1.0 equivalent), 1-fluoro-4-nitrobenzene (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand like Xantphos (0.04 equivalents), and a base such as cesium carbonate (Cs₂CO₃) (2.0 equivalents).

-

Solvent: Add a dry, degassed solvent like toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques should be employed. Although specific experimental spectra for this compound are not available, the expected characteristic signals can be predicted based on the analysis of similar compounds like 4-nitroaniline and its derivatives.[3][4][5][6]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Wavenumber/Chemical Shift | Assignment |

| FT-IR (cm⁻¹) | 3300-3400 | N-H stretching |

| 1590-1610 | C=C aromatic stretching | |

| 1500-1530 & 1330-1360 | Asymmetric and symmetric NO₂ stretching | |

| 1280-1350 | C-N stretching | |

| 1000-1100 | C-Br stretching | |

| ¹H NMR (ppm) | 8.0-8.2 (d) | Protons ortho to NO₂ group |

| 7.4-7.6 (d) | Protons ortho to Br group | |

| 7.0-7.2 (m) | Remaining aromatic protons | |

| 9.0-10.0 (s) | N-H proton | |

| ¹³C NMR (ppm) | 145-150 | C-NO₂ |

| 140-145 | C-NH | |

| 130-135 | C-Br | |

| 115-130 | Other aromatic carbons | |

| UV-Vis (nm) | ~380-400 | π → π* transition (charge transfer) |

Computational Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and potential biological activity of molecules. Density Functional Theory (DFT) is a powerful method for these investigations.

Density Functional Theory (DFT) Analysis

A typical DFT study of this compound would involve geometry optimization and frequency calculations, followed by the analysis of various molecular properties.

Computational Workflow:

Caption: A typical workflow for DFT calculations on this compound.

Table 3: Key Parameters from DFT Calculations

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Mulliken Charges | Distribution of electron density over the atoms | Identifies electrophilic and nucleophilic sites |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions |

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug development to understand how a ligand might interact with a protein target.

Molecular Docking Workflow:

Caption: A generalized workflow for molecular docking studies.

The results of a molecular docking study would provide information on the binding affinity (e.g., in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the active site of a target protein.

Structure-Activity Relationship Logic

The combination of experimental data and computational results allows for the elucidation of structure-activity relationships (SAR).

Logical Relationship Diagram:

Caption: The interplay between experimental and computational data in establishing SAR.

By understanding how the structural and electronic features of this compound relate to its potential activity, researchers can make informed decisions in the drug design and development process. The presence of the electron-withdrawing nitro group and the halogen bond-donating bromine atom are key features that would be central to any SAR analysis.

Conclusion

This technical guide has synthesized the available theoretical and experimental information on this compound and provided a framework for its further investigation. While a dedicated and comprehensive study of this molecule is yet to be published, the data from related compounds and established computational methodologies offer a solid foundation for future research. The presented workflows and tabulated data serve as a valuable resource for scientists and researchers interested in the properties and potential applications of this and similar diarylamine derivatives.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for N-(4-bromophenyl)-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-bromophenyl)-4-nitroaniline is a compound of interest in various research and development sectors. Due to the lack of specific safety data, a precautionary approach is mandatory. This document provides a detailed overview of the potential hazards, recommended handling procedures, and emergency protocols based on data from structurally similar and well-characterized chemicals. The primary concerns are potential toxicity through inhalation, ingestion, and dermal contact, as well as possible long-term health effects, including organ damage and mutagenicity.

Hazard Identification and Classification (Inferred)

Based on the toxicological profiles of 4-nitroaniline and 4-bromoaniline, this compound is anticipated to possess the following hazards:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2][3]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1] The primary target organs are likely to be the blood (methemoglobinemia), liver, and kidneys.[4]

-

Mutagenicity: Suspected of causing genetic defects.[4] 4-Nitroaniline has shown mutagenic effects in some studies.[5][6]

-

Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1][7]

Quantitative Data Summary (Based on Analogous Compounds)

The following tables summarize key quantitative data from the safety data sheets of 4-nitroaniline and 4-bromoaniline. This information should be used as a conservative estimate for risk assessment.

Table 1: Toxicological Data of Analogous Compounds

| Compound | CAS No. | LD50 Oral (Rat) | Hazard Statements |

| 4-Nitroaniline | 100-01-6 | 750 mg/kg[2][8] | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.[1][9] |

| 4-Bromoaniline | 106-40-1 | 456 mg/kg[10] | H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects. |

Table 2: Physical and Chemical Properties of Analogous Compounds

| Property | 4-Nitroaniline | 4-Bromoaniline |

| Appearance | Bright yellow powder[4] | Grey solid[7] |

| Melting Point | 146-149 °C | 60-64 °C[7] |

| Flash Point | 199 °C (closed cup)[2] | 110 °C[7] |

| Water Solubility | Low | < 1 g/L[7] |

Experimental Protocols (Generalized)

The following are generalized experimental protocols for handling high-potency or uncharacterized compounds, which should be adapted for this compound.

Protocol 4.1: Weighing and Dispensing

-

Environment: All weighing and dispensing operations must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but compatibility should be verified), and safety glasses with side shields. For larger quantities or when generating dust, a face shield and respiratory protection (e.g., an N95 respirator or higher) are required.

-

Procedure: a. Place a tared weigh boat on the analytical balance inside the fume hood. b. Carefully transfer the required amount of this compound to the weigh boat using a clean spatula. c. Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding. d. Securely close the stock container immediately after dispensing. e. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or acetone) and dispose of the cleaning materials as hazardous waste.

Protocol 4.2: Solution Preparation and Handling

-

Environment: All solution preparation and subsequent handling should be performed in a chemical fume hood.

-

PPE: Same as Protocol 4.1.

-

Procedure: a. Add the weighed this compound to the desired solvent in a suitable container. b. Cap the container and mix by swirling, vortexing, or sonicating until fully dissolved. c. If heating is required, use a controlled heating mantle and ensure the setup is secure. d. All transfers of the solution should be done using appropriate pipettes or syringes to avoid splashes. e. Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Mandatory Visualizations

Diagram 1: General Handling Workflow for Potentially Hazardous Compounds

Caption: A logical workflow for the safe handling of potentially hazardous chemical compounds.

Safety and Handling Precautions

6.1. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is essential for all operations that may generate dust or aerosols.[11][12]

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.

6.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[1]

-

Skin Protection: A lab coat and chemical-resistant gloves are required. Inspect gloves for any signs of degradation before use.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

-

Respiratory Protection: For operations that may generate significant dust or when engineering controls are not sufficient, a NIOSH-approved respirator is necessary.

6.3. Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

6.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[13]

-

Store in a locked cabinet or an area with restricted access.[1]

Emergency Procedures

7.1. Spills

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.[1]

-

7.2. First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Considerations

All waste containing this compound, including contaminated labware, absorbent materials, and solutions, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

This technical guide provides a framework for the safe handling of this compound based on the available data for analogous compounds. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to adhere to all institutional safety protocols. The overarching principle should be to minimize exposure through a combination of engineering controls, personal protective equipment, and diligent laboratory practices.

References

- 1. westliberty.edu [westliberty.edu]

- 2. home.miracosta.edu [home.miracosta.edu]

- 3. technopharmchem.com [technopharmchem.com]

- 4. nj.gov [nj.gov]

- 5. NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. dl.iranchembook.ir [dl.iranchembook.ir]

- 12. fishersci.com [fishersci.com]

- 13. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

Navigating the Commercial Landscape of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the commercial availability and supplier landscape for the chemical compound N-(4-bromophenyl)-4-nitroaniline, tailored for researchers, scientists, and professionals in drug development. While the compound is available for procurement, detailed public information regarding its synthesis, experimental applications, and specific roles in biological pathways is limited, presenting both a challenge and an opportunity for novel research.

Commercial Availability and Supplier Information

This compound, identified by the CAS number 40932-71-6 , is a substituted diphenylamine derivative. Its chemical structure, featuring a brominated phenyl group and a nitrated phenyl group linked by an amine, suggests its potential as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.

Our investigation into the commercial landscape has identified a primary supplier for this compound:

| Supplier | CAS Number | Stated Purity | Stated Price (INR/Kg) | Noted Applications |

| Ningbo Inno Pharmchem Co., Ltd. | 40932-71-6 | 100% | 100 | Other, Pharmaceutical Industry |

It is important to note that the listed purity of 100% and the nominal price of 100 INR/Kg from the supplier may be indicative of a placeholder in their catalog rather than precise, verified data. Researchers are strongly advised to contact the supplier directly to obtain lot-specific certificates of analysis, accurate pricing for various quantities, and detailed specifications.

Data Presentation: Quantitative Supplier Data

Due to the limited number of publicly listed suppliers and the generic nature of the available data, a comprehensive comparative table is not feasible at this time. Researchers are encouraged to perform direct inquiries with chemical suppliers specializing in aniline derivatives and custom synthesis to obtain more detailed and competitive quotes.

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis of this compound. However, the general synthesis of unsymmetrical diarylamines can often be achieved through methods such as the Buchwald-Hartwig amination or the Ullmann condensation.

A logical synthetic approach, though not explicitly documented for this specific compound, is visualized in the workflow diagram below. This proposed pathway is based on established organic chemistry principles.

Caption: Proposed synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available research detailing the involvement of this compound in specific signaling pathways or its biological activities. The presence of the nitroaniline moiety is common in compounds with demonstrated bioactivity, suggesting that this molecule could be a subject of interest for screening in various therapeutic areas. The logical relationship for its potential application in drug discovery is outlined below.

Caption: Potential workflow for investigating the therapeutic applications of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-bromophenyl)-4-nitroaniline via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of N-(4-bromophenyl)-4-nitroaniline through a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a powerful method for the formation of C-N bonds, which are prevalent in pharmaceuticals and other advanced materials. The protocol herein describes the coupling of 4-bromoaniline and 1-chloro-4-nitrobenzene, offering a reliable pathway to the desired product. Included are optimized reaction conditions, a summary of quantitative data, and a detailed experimental workflow.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides or pseudohalides and amines.[1][2][3] This reaction has broad applications in medicinal chemistry and materials science due to its tolerance of a wide range of functional groups and the ability to construct complex amine-containing molecules that were previously difficult to access.[3] The synthesis of this compound serves as an excellent example of this methodology, showcasing the coupling of an electron-rich aniline with an electron-deficient aryl halide. The resulting product is a valuable building block for further chemical transformations.

Reaction Scheme

Data Presentation